3-Bromo-2-hydroxy-6-methylbenzoic acid
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Overview
Description
3-Bromo-2-hydroxy-6-methylbenzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-hydroxy-6-methylbenzoic acid typically involves the bromination of 2-hydroxy-6-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-hydroxy-6-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification Reactions: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid, hydrochloric acid).
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: 3-bromo-2-oxo-6-methylbenzoic acid.
Esterification: Methyl 3-bromo-2-hydroxy-6-methylbenzoate.
Scientific Research Applications
3-Bromo-2-hydroxy-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-2-hydroxy-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and hydroxyl groups play crucial roles in its reactivity, enabling it to form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Bromo-6-methylbenzoic acid: Similar structure but different substitution pattern, affecting its chemical properties.
3-Bromo-4-hydroxybenzoic acid:
Uniqueness: 3-Bromo-2-hydroxy-6-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
681467-89-0 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
3-bromo-2-hydroxy-6-methylbenzoic acid |
InChI |
InChI=1S/C8H7BrO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ALHFXRQGKQLVTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)O)C(=O)O |
Origin of Product |
United States |
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